molecular formula C23H23FN6O B1249546 9-cyclopentyl-N(8)-(2-fluorophenyl)-N(2)-(4-methoxyphenyl)-9H-purine-2,8-diamine

9-cyclopentyl-N(8)-(2-fluorophenyl)-N(2)-(4-methoxyphenyl)-9H-purine-2,8-diamine

Cat. No. B1249546
M. Wt: 418.5 g/mol
InChI Key: IMFVPVKPQOQCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-cyclopentyl-N(8)-(2-fluorophenyl)-N(2)-(4-methoxyphenyl)-9H-purine-2,8-diamine is a member of the class of purines that is carrying 9-cyclopentyl-9H-purine-2,8-diamine in which the amino groups at positions 2 and 8 are carrying 4-methoxyphenyl and 2-fluorophenyl substituents respectively. It has a role as a c-Jun N-terminal kinase inhibitor. It is a member of purines, a member of cyclopentanes, a monomethoxybenzene, a member of monofluorobenzenes, a substituted aniline and a secondary amino compound.

Scientific Research Applications

Anticancer Activity

  • 9-cyclopentyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine has shown significant in vitro antitumor potency against non-small-cell lung cancer (NSCLC) cell lines, specifically targeting both EGFR-activating and drug-resistance mutations (Yang et al., 2012).

Antimicrobial Activity

  • Some derivatives of 9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine have exhibited excellent activity against Candida albicans and have shown comparable antibacterial activity to standard ciprofloxacin against drug-resistant bacteria (Tunçbilek et al., 2009).

Pharmacokinetic Studies

  • N2-(4-Amino-cyclohexyl)-9-cyclopentyl-N6-(6-furan-2-yl-pyridine-3-ylmethyl)-9H-purine-2,6-diamine (BP-14) and related compounds have been assessed in pharmacokinetic studies in rats, showing distribution into various tissues and providing insights for the development of new anticancer compounds (Široká et al., 2018).

Synthesis and Structural Analysis

  • Research on the synthesis of various substituted purine derivatives, including 9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine, contributes to understanding their structural properties and potential applications (Tanji et al., 1987).

Cell Death Mechanism Identification

  • Novel derivatives of 9-cyclopentyl purines have been synthesized and evaluated for cytotoxic activities, leading to the identification of cell death mechanisms in cancer cells (Demir et al., 2015).

Antimycobacterial Activity

  • Certain 9-cyclopentyl purine derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis, suggesting their potential as antituberculosis drugs (Bakkestuen et al., 2005).

properties

Product Name

9-cyclopentyl-N(8)-(2-fluorophenyl)-N(2)-(4-methoxyphenyl)-9H-purine-2,8-diamine

Molecular Formula

C23H23FN6O

Molecular Weight

418.5 g/mol

IUPAC Name

9-cyclopentyl-8-N-(2-fluorophenyl)-2-N-(4-methoxyphenyl)purine-2,8-diamine

InChI

InChI=1S/C23H23FN6O/c1-31-17-12-10-15(11-13-17)26-22-25-14-20-21(29-22)30(16-6-2-3-7-16)23(28-20)27-19-9-5-4-8-18(19)24/h4-5,8-14,16H,2-3,6-7H2,1H3,(H,27,28)(H,25,26,29)

InChI Key

IMFVPVKPQOQCBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=C3C(=N2)N(C(=N3)NC4=CC=CC=C4F)C5CCCC5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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